Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate
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Description
Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C21H20FN3O5S and its molecular weight is 445.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds similar to Methyl 2-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate, specifically 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, have been synthesized and shown to exhibit significant antimicrobial activity against various strains of microbes (Dalloul et al., 2017).
Biocompatible Polymer Synthesis
N-Methyl bis[(nonafluorobutane)sulfonyl]imide, a compound structurally related to this compound, has been used as an initiator for polymerization of 2-oxazolines, leading to the synthesis of biocompatible poly(2-oxazoline)s. These polymers have potential applications in biomedicine, particularly in the coating of medical devices (Hayashi & Takasu, 2015).
Anticonvulsant Activity
Compounds featuring the 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione structures with fluorinated aryl moieties have demonstrated notable anticonvulsant activity. These findings suggest that similar structures, including this compound, could be explored for their potential anticonvulsant effects (Obniska et al., 2006).
NK2 Receptor Antagonism
Spiropiperidines, structurally related to this compound, have been synthesized and identified as potent and selective non-peptide tachykinin NK2 receptor antagonists. This suggests potential applications in treating conditions related to NK2 receptor activity, such as respiratory diseases (Smith et al., 1995).
Properties
IUPAC Name |
methyl 2-[[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-30-20(27)16-7-2-3-8-17(16)31(28,29)25-11-9-21(10-12-25)23-18(19(26)24-21)14-5-4-6-15(22)13-14/h2-8,13H,9-12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSCXWKZDNSHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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